molecular formula C15H12O2 B14509869 3'-Methoxyspiro[fluorene-9,2'-oxirane] CAS No. 63475-49-0

3'-Methoxyspiro[fluorene-9,2'-oxirane]

Cat. No.: B14509869
CAS No.: 63475-49-0
M. Wt: 224.25 g/mol
InChI Key: OTJHQIXZNZLQEJ-UHFFFAOYSA-N
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Description

3’-Methoxyspiro[fluorene-9,2’-oxirane] is a spirocyclic compound featuring a fluorene moiety fused to a methoxy-substituted oxirane (epoxide) ring. The spiro junction at the 9-position of fluorene creates a rigid, non-planar structure, influencing its electronic and steric properties.

Properties

CAS No.

63475-49-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3'-methoxyspiro[fluorene-9,2'-oxirane]

InChI

InChI=1S/C15H12O2/c1-16-14-15(17-14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,14H,1H3

InChI Key

OTJHQIXZNZLQEJ-UHFFFAOYSA-N

Canonical SMILES

COC1C2(O1)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyspiro[fluorene-9,2’-oxirane] typically involves the reaction of fluorene derivatives with epoxidizing agents. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one reacts with dimethyloxosulfonium methylide to form the spiro compound . The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at room temperature to slightly elevated levels.

Industrial Production Methods: While specific industrial production methods for 3’-Methoxyspiro[fluorene-9,2’-oxirane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxyspiro[fluorene-9,2’-oxirane] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 3’-Methoxyspiro[fluorene-9,2’-oxirane] exerts its effects involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways, making the compound useful in drug development and biochemical studies .

Comparison with Similar Compounds

Key Research Findings

  • Thermal Behavior : Thiirane analogs decompose via ionic mechanisms involving sulfur concatenation, with solvent-dependent kinetics. In contrast, methoxy-substituted oxiranes are expected to resist thermal degradation due to stronger C–O bonds .
  • Biodegradation Pathways: Fluorene derivatives (e.g., 9-fluorenone) undergo microbial oxidation to phthalic acid. The methoxy group may alter degradation kinetics by hindering enzymatic access .

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